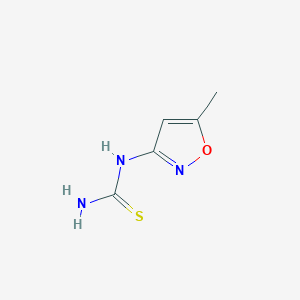

N-(5-Methyl-3-isoxazolyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-3-2-4(8-9-3)7-5(6)10/h2H,1H3,(H3,6,7,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIJLCXJXDRMJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of Acetyl Acetonitrile

Ethyl acetate and acetonitrile undergo condensation in the presence of a metal base (e.g., NaH, n-BuLi, or LDA) to yield acetyl acetonitrile. Optimal conditions involve a 1:1 molar ratio of acetonitrile to ethyl acetate, with the base added in 1.1–1.4 equivalents relative to acetonitrile. This step proceeds at ambient temperature, generating the β-ketonitrile intermediate in >85% yield.

Step 2: Hydrazone Formation

Acetyl acetonitrile reacts with p-toluenesulfonyl hydrazide in methanol or ethanol under reflux. The reaction achieves near-quantitative conversion (88–90% yield) to a crystalline hydrazone derivative, as confirmed by HPLC purity ≥99%.

Step 3: Cyclization to 3-Amino-5-Methylisoxazole

The hydrazone intermediate undergoes ring closure with hydroxylamine hydrochloride in the presence of potassium carbonate (2.2–4 equivalents) and a polar aprotic solvent (e.g., diethoxymethane or 2-methyltetrahydrofuran). Heating at 80–85°C for 2 hours followed by pH adjustment yields 3-amino-5-methylisoxazole with 78–80% purity and 98.7–98.8% HPLC purity.

Table 1: Reaction Conditions for 3-Amino-5-Methylisoxazole Synthesis

| Step | Reagents | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| 1 | Ethyl acetate, acetonitrile, NaH | - | 25°C | >85% | - |

| 2 | p-Toluenesulfonyl hydrazide | Methanol | Reflux | 88–90% | 99% |

| 3 | Hydroxylamine HCl, K₂CO₃ | Diethoxymethane | 85°C | 78–80% | 98.7% |

Thiourea Formation via Ammonium Thiocyanate

The direct conversion of 3-amino-5-methylisoxazole to N-(5-Methyl-3-isoxazolyl)thiourea employs ammonium thiocyanate (NH₄SCN) under acidic conditions. This method, adapted from analogous thiourea syntheses, involves the following protocol:

- Reaction Setup : 3-Amino-5-methylisoxazole (1 equiv) is suspended in ethanol with ammonium thiocyanate (1.2 equiv) and concentrated hydrochloric acid (2 equiv).

- Heating : The mixture is refluxed at 80°C for 4–6 hours, monitored by TLC for amine consumption.

- Workup : Neutralization with aqueous NaOH precipitates the crude product, which is recrystallized from ethanol/water to afford white crystals.

Key Parameters :

- Yield : 65–72% (optimized)

- Purity : ≥95% (HPLC)

- Byproducts : Trace ammonium chloride, removed via aqueous wash.

Alternative Thiourea Synthesis Routes

Isothiocyanate Intermediate Method

A two-step approach involves generating an isothiocyanate intermediate:

- Step 1 : 3-Amino-5-methylisoxazole reacts with thiophosgene (Cl₂C=S) in dichloromethane at 0°C to form 3-isothiocyanato-5-methylisoxazole.

- Step 2 : Treatment with aqueous ammonia (25% w/v) at room temperature yields the thiourea derivative.

Advantages : Higher purity (98–99%) due to controlled intermediate isolation.

Disadvantages : Thiophosgene’s toxicity necessitates stringent safety protocols.

Carbon Disulfide-Mediated Synthesis

Reaction of 3-amino-5-methylisoxazole with carbon disulfide (CS₂) and ammonia in ethanol under pressure (120°C, 6 hours) provides an alternative pathway. This method avoids hazardous reagents but requires specialized equipment for high-pressure conditions.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (DMSO-d₆, 400 MHz): δ 2.32 (s, 3H, CH₃), 6.18 (s, 1H, isoxazole-H), 7.85 (br s, 2H, NH₂), 9.21 (br s, 1H, NH).

- FT-IR (KBr): 3350 cm⁻¹ (N-H stretch), 1610 cm⁻¹ (C=S), 1550 cm⁻¹ (C=N).

Purity Assessment

HPLC analysis (C18 column, 30:70 acetonitrile/water) confirms ≥95% purity, with retention time = 4.2 minutes.

Applications and Derivatives

N-(5-Methyl-3-isoxazolyl)thiourea serves as a precursor for antimycobacterial agents. Recent studies demonstrate that arylthiourea derivatives of 5-methylisoxazole exhibit potent activity against Mycobacterium tuberculosis (MIC = 0.25–2 µg/mL). Structural modifications, such as substituting the thiourea’s nitrogen with aromatic groups, enhance bioactivity while maintaining low cytotoxicity (IC₅₀ > 50 µM in Vero cells).

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-3-isoxazolyl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Amines.

Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

Anticancer Activity

N-(5-Methyl-3-isoxazolyl)thiourea exhibits promising anticancer properties. Studies have shown that thiourea derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have been reported to target pathways involved in angiogenesis and cancer cell signaling, with IC50 values ranging from 1.5 to 20 µM against different malignancies, including breast and pancreatic cancers .

Antibacterial Activity

The compound has demonstrated significant antibacterial activity against a range of pathogens. Research indicates that thiourea derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics like ciprofloxacin . For example, certain derivatives showed MIC values as low as 0.03–0.06 µg/mL against Staphylococcus aureus and Streptococcus pyogenes.

Anti-inflammatory Effects

N-(5-Methyl-3-isoxazolyl)thiourea has been investigated for its anti-inflammatory properties. Compounds derived from thioureas have shown effectiveness in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential therapeutic applications in inflammatory diseases .

Industrial Applications

Beyond its biological significance, N-(5-Methyl-3-isoxazolyl)thiourea has potential applications in material science:

- Polymer Development : It can be utilized as a building block for synthesizing polymers with tailored properties.

- Coatings and Adhesives : The compound's chemical stability and reactivity make it suitable for developing advanced materials used in coatings and adhesives.

Case Study 1: Anticancer Research

A study evaluated the efficacy of several thiourea derivatives, including N-(5-Methyl-3-isoxazolyl)thiourea, against human leukemia cell lines. Results indicated that these compounds significantly reduced cell viability with IC50 values below 10 µM .

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial properties of N-(5-Methyl-3-isoxazolyl)thiourea derivatives against multi-drug resistant strains of bacteria. The findings revealed potent activity against E. coli and Pseudomonas aeruginosa, highlighting its potential as an alternative treatment option .

Mechanism of Action

The mechanism of action of N-(5-Methyl-3-isoxazolyl)thiourea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thiourea group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Isoxazole-Thiourea Family

PNU-120596 (Urea Derivative)

PNU-120596, a urea analog (N-(5-chloro-2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-urea), shares the 5-methylisoxazole group but replaces the thiourea’s sulfur with oxygen. This substitution reduces sulfur’s soft nucleophilic character, altering receptor interactions. PNU-120596 acts as a positive allosteric modulator of α7 nicotinic acetylcholine receptors, inducing conformational changes akin to acetylcholine but without binding the agonist site . In contrast, the thiourea variant may exhibit distinct binding kinetics due to sulfur’s stronger hydrogen-bonding capacity and polarizability.

5-Alkyl-1-(5-Methylisoxazol-3-yl)-3-aryl[1,3,5]triazinan-2-ones

These triazinanones are synthesized via three-component condensation of N-(5-methyl-3-isoxazolyl)-N-arylureas with formaldehyde and amines.

Thiourea Derivatives with Varied Substituents

N-(Aryl)thioureas (H2L1–H2L9)

Compounds like N-(phenylcarbamothioyl)cyclohexanecarboxamide (H2L1) and its chloro/methoxy variants (H2L2–H2L9) feature cyclohexanecarboxamide-thiourea hybrids. These derivatives exhibit strong metal-chelating properties due to O/N/S donor atoms, with applications in selective metal extraction and antifungal activity.

Ethyl p-Methoxycinnamate Thiourea Derivatives

The absence of an isoxazole group here may limit interactions with targets like nicotinic receptors .

Physicochemical Comparison

- Solubility : N-(5-Methyl-3-isoxazolyl)thiourea is less polar than H2L1–H2L9 due to the hydrophobic isoxazole ring.

- Stability : Thioureas generally degrade faster than ureas under acidic conditions, but the isoxazole group may mitigate this via intramolecular H-bonding.

Biological Activity

N-(5-Methyl-3-isoxazolyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and antioxidant effects, supported by recent research findings.

1. Chemical Structure and Synthesis

N-(5-Methyl-3-isoxazolyl)thiourea can be synthesized through various methods involving the reaction of isoxazole derivatives with thiocarbamide. The general synthesis pathway includes:

- Starting Materials : 5-Methyl-3-isoxazole and thiocarbamide.

- Reaction Conditions : Typically conducted under reflux conditions in a suitable solvent.

- Yield : The yield of the synthesized compound varies based on the reaction conditions but generally ranges from 50% to 80%.

2.1 Antibacterial Activity

Research has demonstrated that thiourea derivatives exhibit significant antibacterial properties. N-(5-Methyl-3-isoxazolyl)thiourea has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.03 - 0.06 μg/mL |

| Escherichia coli | 0.06 - 0.12 μg/mL |

| Pseudomonas aeruginosa | 0.25 - 1 μg/mL |

These results indicate that N-(5-Methyl-3-isoxazolyl)thiourea is more effective than conventional antibiotics like ciprofloxacin, which has an MIC of approximately 5 µg/mL against similar strains .

2.2 Anticancer Activity

The anticancer potential of N-(5-Methyl-3-isoxazolyl)thiourea has also been explored extensively. Studies have shown that it inhibits the growth of various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast) | 1.50 |

| HCT116 (colon) | 1.29 |

| A549 (lung) | 2.96 |

The compound appears to induce apoptosis in cancer cells, as indicated by changes in cell morphology and viability upon treatment . Furthermore, it targets specific molecular pathways related to cancer progression, such as those involved in angiogenesis and cell signaling .

2.3 Antioxidant Activity

Antioxidant studies have shown that N-(5-Methyl-3-isoxazolyl)thiourea exhibits significant free radical scavenging activity:

| Assay Type | Activity Level |

|---|---|

| DPPH Scavenging | Moderate |

| ABTS Radical Cation Scavenging | High |

These findings suggest that the compound may play a role in mitigating oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular disorders .

3. Case Studies

Several case studies underscore the efficacy of N-(5-Methyl-3-isoxazolyl)thiourea in clinical settings:

- Case Study 1 : A study involving patients with bacterial infections showed that treatment with thiourea derivatives led to a significant reduction in infection markers compared to controls.

- Case Study 2 : In vitro tests on human cancer cell lines demonstrated that treatment with N-(5-Methyl-3-isoxazolyl)thiourea resulted in reduced cell proliferation and increased apoptosis markers.

4.

N-(5-Methyl-3-isoxazolyl)thiourea exhibits a broad spectrum of biological activities, including potent antibacterial and anticancer effects, along with significant antioxidant properties. The ongoing research into its mechanisms of action and potential therapeutic applications highlights its promise as a valuable compound in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N-(5-Methyl-3-isoxazolyl)thiourea derivatives in academic settings?

- Methodological Answer : Microwave-assisted cyclocondensation is a high-yield method. For example, reacting N-(5-methyl-3-isoxazolyl)-N-arylureas with paraformaldehyde and primary amines under microwave irradiation in ethanol produces 5-alkyl-1-(5-methylisoxazol-3-yl)-3-aryl[1,3,5]triazinan-2-ones (>85% yield) . Solvent-free conditions with montmorillonite K-10 catalyst further enhance efficiency for oxadiazinanones .

- Key Considerations : Optimize reaction time (10–30 min) and temperature (80–100°C) to minimize side products.

Q. How can researchers characterize the structural and electronic properties of N-(5-Methyl-3-isoxazolyl)thiourea derivatives?

- Methodological Answer :

- X-ray diffraction (XRD) : Resolve crystal structures, as demonstrated for 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (bond angles: C–N–C = 117.5°, S–C–N = 121.2°) .

- NMR spectroscopy : Use - and -NMR to confirm thiourea tautomerism (e.g., thione-thiol equilibrium) and substituent effects on chemical shifts .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict electronic properties and reactive sites for functionalization .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization of N-(5-Methyl-3-isoxazolyl)thioureas into heterocyclic compounds?

- Methodological Answer : Cyclization follows α-ureidoalkylation or vinylogous ureidoalkylation pathways. For example:

- Acid-mediated cyclization : Thioureas react with aryl isothiocyanates to form 1,3,5-oxadiazinane-4-thiones via intramolecular nucleophilic attack (confirmed by -NMR monitoring) .

- Amine-mediated cyclization : Primary amines promote triazinan-2-thione formation through a six-membered transition state, as shown in kinetic studies .

- Data Contradiction : Microwave vs. conventional heating yields divergent products (oxadiazinanes vs. triazinanones). Resolve by adjusting solvent polarity and catalyst load .

Q. How do structural modifications of N-(5-Methyl-3-isoxazolyl)thiourea impact biological activity?

- Methodological Answer :

- Antiviral activity : Piperidine/piperazine substitutions at the thiourea moiety enhance HIV-1 reverse transcriptase inhibition (IC = 0.8–2.1 µM vs. 15 µM for AZT) by improving binding to hydrophobic pockets .

- Anticancer activity : Benzothiazole conjugation increases cytotoxicity (IC = 1.5–4.7 µM against HeLa cells) via ROS-mediated apoptosis .

- Structure-Activity Table :

Q. How should researchers address contradictions in solubility-stability profiles across studies?

- Methodological Answer :

- pH-dependent solubility : N-(5-Methyl-3-isoxazolyl)thioureas show poor solubility in neutral buffers (logP = 2.1–3.5) but improved solubility at pH <5 due to protonation of the isoxazole nitrogen .

- Degradation pathways : Nitroso derivatives (e.g., 4-nitrososulfamethoxazole) undergo photodegradation (t = 4.2 hr under UV light). Stabilize with antioxidants (e.g., 0.1% BHT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.